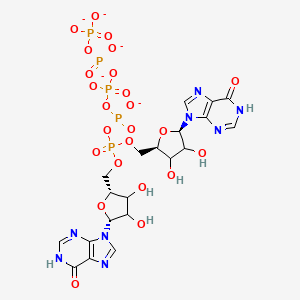![molecular formula C22H36O3 B10773149 [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate is a complex organic compound. It belongs to a class of chemicals known as bicyclic acetates. This compound has intriguing properties due to its unique molecular structure, which comprises multiple chiral centers and double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate, the following steps are typically involved:
Starting Materials: : The synthesis often begins with basic organic molecules such as cyclopentadiene and isoprene derivatives.
Formation of Bicyclic Structure: : The bicyclic core can be constructed through a Diels-Alder reaction, a [4+2] cycloaddition that forms the bicyclo[10.2.1] structure.
Oxidation and Acetylation: : The hydroxyl group is then oxidized and subsequently acetylated to form the acetate ester. Common reagents include acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrially, the production can be scaled up using similar synthetic routes, optimized for efficiency and yield. Continuous flow reactors and catalytic processes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form corresponding oxides, utilizing oxidizing agents such as potassium permanganate.
Reduction: : Reduction can lead to the removal of oxygen functionalities, using reducing agents like lithium aluminum hydride.
Substitution: : The acetate group can be substituted by nucleophiles (like hydroxide ions) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Hydroxide ions in aqueous solution, under mild heating.
Major Products
Oxidation Products: : Bicyclic ketones or carboxylic acids.
Reduction Products: : Bicyclic alcohols.
Substitution Products: : Bicyclic alcohols with different functional groups.
Scientific Research Applications
Chemistry
The compound is used as a model substrate in studies of stereochemistry and reaction mechanisms.
Biology
Its derivatives have been explored for potential biological activities, such as antifungal or antibacterial properties.
Medicine
Some analogs are investigated for pharmaceutical applications due to their complex structure and potential bioactivity.
Industry
In industry, it might serve as a building block in the synthesis of advanced materials, including polymers and nanostructures.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. Its unique structure allows for selective binding, which could lead to inhibition or activation of target molecules. The pathways involved often depend on the nature of the substituents and the specific application being studied.
Comparison with Similar Compounds
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate can be compared with other bicyclic acetates like camphor and borneol:
Camphor: : Less complex structure, widely used in medicinal applications.
Borneol: : Similar bicyclic structure, but different functional groups, used in traditional medicine and as a flavoring agent.
Similar Compounds
Camphor
Borneol
Fenchone
These comparisons highlight the uniqueness of [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[102
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12-/t20-,21-,22?/m1/s1 |
InChI Key |
HVBACKJYWZTKCA-OVLSTOOUSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\CC2(CC[C@@](O2)([C@@H](CC1)OC(=O)C)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)

![6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)

![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)
![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
